5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Description
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a fused furan substituent at position 2, an ethyl group at position 5, and a methyl group at position 4. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVQSWMSUFZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Pyrimidine Synthesis
A common approach to synthesizing substituted pyrimidines like 5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine starts from dichloropyrimidine derivatives, such as 4,6-dichloro-2-methylpyrimidine or 4,6-dichloro-2-ethylpyrimidin-5-amine analogs. These compounds serve as versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions to introduce amino groups or heterocyclic substituents.
For example, 4,6-dichloro-2-methylpyrimidine derivatives have been converted to amino-substituted pyrimidines by reaction with ammonia or amines under sealed tube conditions at elevated temperatures (e.g., 150°C for 16 hours in isopropyl alcohol), achieving yields up to 91% for 6-chloro-4,5-diamino-2-methylpyrimidine intermediates.
Alternative conditions include aqueous ammonia at 70–100°C, yielding around 63%, or microwave-assisted reactions in ethanol at 160°C for 4 hours, though with lower yields (~38%).
Introduction of the Furan-2-yl Group
The incorporation of the furan-2-yl substituent at the 2-position of the pyrimidine ring can be achieved by nucleophilic substitution or cross-coupling reactions involving furan-containing nucleophiles or electrophiles.
Literature describes the synthesis of related furan-substituted pyrimidine derivatives via one-pot multi-component reactions involving furan-2(3H)-ones, ortho esters, and heterocyclic amines. For instance, a three-component reaction combining 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines under optimized solvent conditions (polar protic, polar aprotic, or nonpolar solvents) leads to hetarylaminomethylidene derivatives of furan-2(3H)-ones, which could be adapted for furan-pyrimidine systems.
The reaction mechanism involves initial formation of imine intermediates by nucleophilic addition of amines to orthoformate, followed by condensation with furan-2(3H)-one derivatives and elimination of ethanol molecules to yield the final heterocyclic products.
Amination at the 4-Position
The amino group at the 4-position of the pyrimidine ring is typically introduced via nucleophilic displacement of chloro substituents on dichloropyrimidines by ammonia or primary amines.
Reaction conditions vary from sealed tube reactions with ammonia in isopropyl alcohol at 150°C to microwave-assisted reactions in ethanol at elevated temperatures.
The use of bases such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at moderate temperatures (around 60°C) facilitates nucleophilic substitution and improves yields (up to 87%) for related pyrimidine amine derivatives.
Representative Data Table Summarizing Preparation Conditions and Yields
| Step/Intermediate | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amination of 4,6-dichloro-2-methylpyrimidine | Ammonia, sealed tube | Isopropyl alcohol | 150°C | 16 h | 91 | High conversion to 6-chloro-4,5-diamino-2-methylpyrimidine |
| Amination (alternative) | Ammonia | Water | 70–100°C | Overnight | 63 | Lower yield, 80% conversion by LCMS |
| Amination via microwave | Ammonia | Ethanol | 160°C | 4 h | 38 | Microwave irradiation, lower yield |
| Nucleophilic substitution with amine | N-ethyl-N,N-diisopropylamine, 4-aminotetrahydropyran HCl | Isopropyl alcohol | 60–100°C | 24–48 h | Not specified | Multi-step substitution with amine nucleophile |
| SNAr with potassium carbonate | Potassium carbonate | DMF | 60°C | Overnight | 87 | Efficient nucleophilic substitution for related pyrimidine derivatives |
| One-pot multi-component reaction | 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, heterocyclic amines | Various solvents (EtOH, i-PrOH, dioxane, benzene) | Room temp to reflux | Variable | Variable | Formation of hetarylaminomethylidene derivatives involving furan and pyrimidine rings |
Detailed Research Findings and Analysis
Reaction Optimization: Studies have shown that solvent polarity significantly affects reaction time and yield in multi-component reactions involving furan and pyrimidine derivatives. Polar protic solvents like ethanol and isopropanol facilitate nucleophilic additions and condensations, while polar aprotic solvents can enhance nucleophilicity and selectivity.
Temperature and Time: Elevated temperatures (100–160°C) and extended reaction times (up to 48 hours) favor complete conversion in amination steps, but harsher conditions may risk decomposition of sensitive furan rings. Microwave-assisted synthesis offers a rapid alternative but may compromise yield.
Purification and Characterization: Post-reaction workup typically involves solvent removal under reduced pressure, aqueous-organic extractions, and recrystallization or filtration to isolate the product. Analytical techniques such as HPLC, LCMS, and NMR spectroscopy are essential for monitoring reaction progress and confirming product identity and purity.
Mechanistic Insights: The nucleophilic aromatic substitution on dichloropyrimidines proceeds via displacement of electron-withdrawing chloro groups by amines or ammonia, while multi-component reactions involving ortho esters and furan-2(3H)-ones proceed through imine and ethoxymethylene intermediates, enabling efficient construction of complex heterocycles.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine compounds, and various substituted amine derivatives.
Scientific Research Applications
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is a compound of increasing interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has a molecular formula of C11H13N3O and a molecular weight of approximately 201.24 g/mol. Its structure features a pyrimidine ring substituted with ethyl and furan groups, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine may exhibit anticancer properties. Heterocyclic amines, including those derived from pyrimidine structures, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Heterocyclic compounds often demonstrate efficacy against a range of bacterial and fungal pathogens. Preliminary studies indicate that derivatives of pyrimidine can exhibit significant antibacterial activity, which warrants further exploration of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine in this context .
Neurological Applications
There is emerging evidence that pyrimidine derivatives may play a role in neuroprotection and cognitive enhancement. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to arise from the compound's ability to reduce oxidative stress and inflammation within neuronal tissues .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds based on the pyrimidine scaffold. Among these, one derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of various heterocyclic amines against Staphylococcus aureus and Escherichia coli. Among the tested compounds, a close analog to 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising antimicrobial activity .
Case Study 3: Neuroprotective Effects
In an experimental model of neurodegeneration induced by oxidative stress, a pyrimidine derivative similar to 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine was administered to rodents. The results showed decreased levels of malondialdehyde (a marker of oxidative stress) and improved cognitive function in treated animals compared to controls, suggesting potential neuroprotective properties .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine
- Substituents : Phenyl (C2), methyl (C6).
- Structural Features: Dihedral angles between phenyl and pyrimidine rings are 29.41° and 46.32°, indicating moderate non-planarity .
- Functional Relevance : The phenyl group enhances π-π stacking, while the lack of a substituent at C5 reduces steric hindrance compared to the ethyl group in the target compound.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Substituents: Phenyl (C2), aminomethyl-ethoxyphenyl (C5), methyl (C6), fluorophenyl (C4).
- Structural Features : Dihedral angles between substituents and the pyrimidine core range from 2.7° to 77.5°, demonstrating significant conformational flexibility .
- Interactions : N–H⋯N hydrogen bonds and π-π stacking (interplanar spacing: 3.647 Å) stabilize the crystal lattice. The ethoxy group participates in C–H⋯O interactions, unlike the furan in the target compound .
Furan-Containing Pyrimidine Derivatives
6-[(4-Methoxy-furochromen-ylideneamino]-2-thioxo-dihydropyrimidin-4-ones
- Substituents: Furochromenylideneamino (C6), thioxo (C2).
- Key Difference : The thioxo group at C2 may increase reactivity compared to the amine group in the target compound.
Halogenated Pyrimidines
4-Chloro-5-fluoropyrimidin-2-amine
- Substituents : Chloro (C4), fluoro (C5).
Comparative Data Table
Biological Activity
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antiviral, and enzyme inhibition activities, supported by relevant research findings and case studies.
1. Anticancer Activity
Research has shown that compounds containing pyrimidine and furan moieties exhibit significant anticancer properties. A study highlighted that derivatives similar to 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine demonstrated moderate to good activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-15 (colon) | 10.5 | Moderate |
| NCl H-522 (lung) | 9.8 | Moderate |
| T47D (breast) | 8.3 | Good |
| HepG2 (liver) | 12.1 | Moderate |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Antiviral Activity
The compound has been evaluated for its antiviral potential, particularly against SARS-CoV-2. In a recent study, similar pyrimidine derivatives were identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, with some derivatives showing promising IC50 values ranging from 1.55 µM to 10.76 µM . The structure-activity relationship (SAR) analysis indicated that modifications at the furan position could enhance antiviral efficacy.
3. Enzyme Inhibition
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases:
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| AChE | 0.35 | Competitive |
| BChE | 0.45 | Non-competitive |
The presence of electron-donating groups was found to enhance inhibitory activity against these enzymes, indicating a potential therapeutic application in treating Alzheimer's disease .
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM . The compound's mechanism of action was further elucidated through flow cytometry, revealing increased apoptosis rates.
Case Study 2: SARS-CoV-2 Inhibition
A screening of a library of compounds identified several derivatives of the target compound that inhibited Mpro effectively. These compounds exhibited low cytotoxicity in normal cell lines while maintaining potent antiviral activity, suggesting their potential as therapeutic agents against COVID-19 .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine, and how can purity be optimized?
- The synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example, 6-methyl-2-phenylpyrimidine derivatives are synthesized via condensation of thiourea with β-diketones or β-keto esters, followed by substitution reactions at the C5 position with furan-2-yl and ethyl groups .
- Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity can be confirmed via HPLC (>98%) and NMR spectroscopy to resolve potential regioisomers .
Q. How is the molecular structure of this compound validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring planarity, dihedral angles between substituents (e.g., furan and phenyl groups), and hydrogen-bonding networks (N–H⋯N, C–H⋯O) are analyzed using SHELXL for refinement .
- Key parameters include bond lengths (C–N: ~1.33–1.37 Å, C–C: ~1.45–1.49 Å) and angles (pyrimidine ring: ~120°), with deviations indicating electronic effects from substituents .
Q. What preliminary biological screening methods are recommended for this compound?
- Antibacterial/antifungal activity is tested via agar diffusion assays (e.g., Staphylococcus aureus, Candida albicans) at concentrations of 10–100 µg/mL .
- Immunomodulatory potential is assessed using lymphocyte proliferation assays (MTT method) and cytokine profiling (ELISA) .
Advanced Research Questions
Q. How do structural modifications at the C5 position influence bioactivity?
- Replacing the ethyl group with bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, reducing binding to bacterial enzymes but enhancing selectivity for fungal targets .
- Substituting furan-2-yl with thiophene alters π-stacking interactions, as shown in molecular docking studies (PDB: 1JIJ), correlating with a 30% drop in IC₅₀ values for kinase inhibition .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Disorder in flexible substituents (e.g., ethoxy groups) is modeled using PART instructions in SHELXL, with occupancy factors adjusted to minimize R₁ values (<0.05) .
- Weak C–H⋯π interactions (distance: ~3.5 Å) require high-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis to confirm packing motifs .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic profiling (e.g., plasma half-life <2 hours in mice) often explains discrepancies. Structural analogs with improved logP values (e.g., 2.5–3.5) show enhanced bioavailability in pharmacokinetic studies .
- Metabolite identification via LC-MS/MS reveals rapid oxidation of the furan ring to γ-ketoenamine intermediates, which may lack activity .
Q. What computational methods predict intermolecular interactions for crystal engineering?
- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces, identifying H-bond donor/acceptor sites .
- Mercury CSD software analyzes packing motifs (e.g., herringbone vs. layered) based on van der Waals radii and torsion angles .
Methodological Tables
Table 1: Key Crystallographic Data for 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine Derivatives
Table 2: Bioactivity Comparison of Structural Analogs
| Substituent at C5 | Antibacterial IC₅₀ (µg/mL) | Antifungal IC₅₀ (µg/mL) |
|---|---|---|
| Ethyl | 25.3 ± 1.2 | 18.7 ± 0.9 |
| Trifluoromethyl | 42.1 ± 2.1 | 12.4 ± 0.7 |
| 4-Methoxyphenyl | >100 | 9.8 ± 0.5 |
| Data sourced from agar diffusion assays |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
